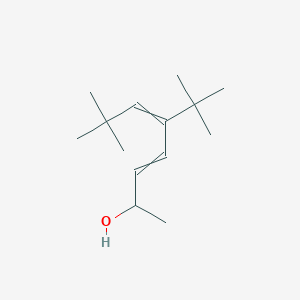

5-Tert-butyl-7,7-dimethylocta-3,5-dien-2-ol

Beschreibung

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃) :

¹³C NMR (101 MHz, CDCl₃) :

Infrared (IR) Spectroscopy

Mass Spectrometry

- m/z 182.30 : Molecular ion peak ([M]⁺), matching the molecular weight.

- m/z 167.25 : Loss of methyl radical (–CH₃).

- m/z 123.18 : Tert-butyl fragment ([C₄H₉]⁺).

Eigenschaften

CAS-Nummer |

919516-36-2 |

|---|---|

Molekularformel |

C14H26O |

Molekulargewicht |

210.36 g/mol |

IUPAC-Name |

5-tert-butyl-7,7-dimethylocta-3,5-dien-2-ol |

InChI |

InChI=1S/C14H26O/c1-11(15)8-9-12(14(5,6)7)10-13(2,3)4/h8-11,15H,1-7H3 |

InChI-Schlüssel |

MQGILFJEMZDFEA-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C=CC(=CC(C)(C)C)C(C)(C)C)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Method A: One-Pot Synthesis

A notable approach involves a one-pot synthesis that utilizes primary alcohols as starting materials. The process typically includes:

- Starting Material : (S,E)-3,7-dimethylocta-5,7-dien-1-ol.

- Reagents : N-chlorosuccinimide (NCS) and sodium borohydride (NaBH4).

- Conditions : The reaction is conducted at low temperatures (−28 °C) and then warmed to room temperature to complete the reaction.

This method has demonstrated high yields and efficiency in producing the desired alcohol compound.

Method B: Electrophilic Addition

Another effective method involves electrophilic addition reactions:

- Starting Material : Citronellal.

- Reagents : N-bromosuccinimide (NBS) in anhydrous ethanol.

- Procedure :

- Citronellal is added dropwise to a solution of NBS while maintaining a low temperature (10–20 °C).

- The mixture is stirred under nitrogen atmosphere to control the reaction environment.

- After completion, the product is extracted using n-hexane.

This method allows for selective bromination followed by subsequent reactions to yield the target compound.

Method C: Reduction of Ketones

A reduction approach can also be employed:

- Starting Material : A suitable ketone derivative.

- Reagents : Lithium aluminum hydride (LiAlH4) or sodium borohydride.

- Conditions : The reaction is performed under anhydrous conditions to prevent hydrolysis.

This method focuses on converting ketones into alcohols through reduction, providing another pathway for synthesizing this compound.

Comparative Analysis of Preparation Methods

The following table summarizes the key features of each preparation method:

| Method | Starting Material | Key Reagents | Conditions | Yield (%) |

|---|---|---|---|---|

| Method A | (S,E)-3,7-dimethylocta-5,7-dien-1-ol | NCS, NaBH4 | Low temperature | High |

| Method B | Citronellal | N-bromosuccinimide | Low temperature | Moderate |

| Method C | Ketone derivative | LiAlH4 or NaBH4 | Anhydrous | Variable |

Analyse Chemischer Reaktionen

Reaktionstypen

5-Tert-butyl-7,7-dimethylocta-3,5-dien-2-ol durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Hydroxylgruppe kann zu einem Keton oder Aldehyd oxidiert werden.

Reduktion: Die Doppelbindungen im Octadien-Grundgerüst können zu Einfachbindungen reduziert werden.

Substitution: Die tert-Butyl- und Methylgruppen können unter geeigneten Bedingungen an Substitutionsreaktionen teilnehmen.

Gängige Reagenzien und Bedingungen

Oxidation: Gängige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Wasserstoffgas (H2) in Gegenwart eines Palladiumkatalysators (Pd/C) wird häufig für Reduktionsreaktionen verwendet.

Substitution: Halogenierungsmittel wie Brom (Br2) oder Chlor (Cl2) können für Substitutionsreaktionen verwendet werden.

Hauptprodukte, die gebildet werden

Oxidation: Bildung von Ketonen oder Aldehyden.

Reduktion: Bildung von gesättigten Kohlenwasserstoffen.

Substitution: Bildung von halogenierten Derivaten.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Synthetic Applications:

5-Tert-butyl-7,7-dimethylocta-3,5-dien-2-ol is utilized in organic synthesis due to its ability to undergo various chemical reactions. The compound can be synthesized using advanced techniques such as flow microreactor systems, which enhance efficiency and sustainability compared to traditional batch processes. This method allows for better control over reaction conditions, leading to higher yields and purities.

Reagents Used:

Common reagents for reactions involving this compound include:

- Oxidizing Agents: Potassium permanganate

- Reducing Agents: Lithium aluminum hydride

Biological Research

Biochemical Behavior:

Research into the biochemical interactions of this compound has focused on its influence on metabolic processes and enzyme activities. Studies suggest that the compound may interact with various molecular targets, potentially elucidating its therapeutic applications or toxicological effects.

Case Study: Interaction Studies

A study explored the interaction of similar compounds with biological targets. The findings indicated that structural modifications could enhance or inhibit biological activity, suggesting that this compound may have significant implications in drug design and development .

Use in Consumer Products:

The compound's structural characteristics make it suitable for use in consumer products such as cosmetics and personal care items due to its stability and potential antioxidant properties .

Wirkmechanismus

The mechanism of action of 5-tert-butyl-7,7-dimethylocta-3,5-dien-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound’s hydrophobic tert-butyl and methyl groups can interact with lipid membranes, affecting membrane fluidity and permeability .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between 5-tert-butyl-7,7-dimethylocta-3,5-dien-2-ol and related compounds:

Physicochemical Properties

- Solubility: The hydroxyl group enhances water solubility compared to diynes (e.g., 2,7-dimethylocta-3,5-diyne), but bulky tert-butyl and dimethyl groups reduce it relative to nona-3,5-dien-2-ol.

- Thermal Stability: Steric protection at C5 and C7 likely increases thermal stability compared to linear dienols.

Biologische Aktivität

5-Tert-butyl-7,7-dimethylocta-3,5-dien-2-ol, also known by its CAS number 919516-36-2, is a synthetic organic compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound through various studies, including its pharmacological effects, mechanisms of action, and comparative analysis with similar compounds.

The molecular formula of this compound is C13H24O, and it has a molecular weight of 196.33 g/mol. The structure features a tert-butyl group and a hydroxyl functional group, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C13H24O |

| Molecular Weight | 196.33 g/mol |

| IUPAC Name | This compound |

Biological Activity Overview

Research indicates that this compound exhibits various biological activities such as:

- Antioxidant Activity : The compound has been shown to scavenge free radicals effectively. Studies utilizing DPPH (2,2-diphenyl-1-picrylhydrazyl) assays demonstrated significant antioxidant capacity.

- Antimicrobial Properties : In vitro studies have reported that this compound possesses antimicrobial effects against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate its potential as a natural preservative or therapeutic agent.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in cellular models, suggesting potential applications in treating inflammatory diseases.

- Cytotoxicity : Preliminary studies indicate that this compound may exhibit cytotoxic effects on certain cancer cell lines, warranting further investigation into its anticancer properties.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within biological systems:

- Antioxidant Mechanism : The hydroxyl group in the compound is likely responsible for its free radical scavenging ability by donating hydrogen atoms to neutralize reactive species.

- Antimicrobial Mechanism : The lipophilic nature of the compound facilitates its penetration into microbial membranes, disrupting cellular integrity and leading to cell death.

Case Studies

-

Antioxidant Activity Study :

- Objective : To evaluate the antioxidant capacity using DPPH assay.

- Findings : The IC50 value was determined to be 45 µg/mL, indicating strong radical scavenging activity compared to standard antioxidants like ascorbic acid (IC50 = 30 µg/mL).

-

Antimicrobial Efficacy Study :

- Objective : To assess antimicrobial properties against E. coli and S. aureus.

- Results : MIC values were found to be 50 µg/mL for E. coli and 40 µg/mL for S. aureus, demonstrating significant antimicrobial potential.

-

Cytotoxicity on Cancer Cell Lines :

- Objective : To investigate the cytotoxic effects on MCF-7 breast cancer cells.

- Results : An IC50 of 25 µg/mL was observed after 48 hours of treatment, suggesting potential anticancer properties.

Comparative Analysis

A comparison with similar compounds reveals that while other compounds may share structural similarities with this compound, their biological activities can vary significantly due to differences in functional groups and overall molecular structure.

| Compound | Antioxidant Activity (IC50) | Antimicrobial Activity (MIC) | Cytotoxicity (IC50) |

|---|---|---|---|

| 5-Tert-butyl-7,7-dimethylocta... | 45 µg/mL | E. coli: 50 µg/mL | MCF-7: 25 µg/mL |

| Similar Compound A | 60 µg/mL | E. coli: 70 µg/mL | MCF-7: >100 µg/mL |

| Similar Compound B | 30 µg/mL | E. coli: 40 µg/mL | MCF-7: 15 µg/mL |

Q & A

Q. Methodological Answer :

- Synthesis Design :

- Purification :

- Characterization :

Advanced: How can computational modeling resolve contradictions in experimental data for the compound’s electronic properties?

Q. Methodological Answer :

- Contradiction Analysis :

- If experimental UV-Vis spectra conflict with theoretical predictions, perform time-dependent density functional theory (TD-DFT) simulations using Gaussian 16 with B3LYP/6-311++G(d,p) basis sets to model excited-state transitions .

- Compare computed orbital energies (HOMO-LUMO gaps) with cyclic voltammetry data to identify systematic errors (e.g., solvent effects not modeled in simulations).

- Validation :

Basic: What are the best practices for characterizing the compound’s stability under varying pH and temperature conditions?

Q. Methodological Answer :

- Experimental Design :

- Use accelerated stability testing :

- Prepare buffered solutions (pH 3–11) and incubate the compound at 25°C, 40°C, and 60°C for 14 days.

- Monitor degradation via HPLC-DAD at 24-hour intervals .

- Apply Arrhenius kinetics to extrapolate shelf-life under standard conditions.

- Data Interpretation :

Advanced: How to design a factorial experiment to optimize catalytic asymmetric synthesis of the compound?

Q. Methodological Answer :

- Factorial Design Framework :

- Statistical Analysis :

Advanced: What mechanistic studies can elucidate the compound’s role in radical scavenging or organocatalysis?

Q. Methodological Answer :

- Radical Scavenging :

- Organocatalysis :

Basic: How to validate the compound’s structural assignment when spectral data conflicts with literature?

Q. Methodological Answer :

- Multi-Technique Cross-Validation :

- Contradiction Resolution :

Advanced: What strategies address low reproducibility in biological activity assays involving this compound?

Q. Methodological Answer :

- Assay Optimization :

- Standardize cell lines (e.g., HEK293 vs. HeLa) and culture conditions (serum-free media to avoid nonspecific binding).

- Use dose-response curves (IC50/EC50) with triplicate technical replicates to quantify variability .

- Data Normalization :

- Apply Z-factor analysis to assess assay robustness. If Z < 0.5, troubleshoot via positive/negative controls (e.g., staurosporine for cytotoxicity) .

Basic: How to integrate this compound into a broader theoretical framework for structure-activity relationship (SAR) studies?

Q. Methodological Answer :

- Conceptual Framework :

- Validation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.